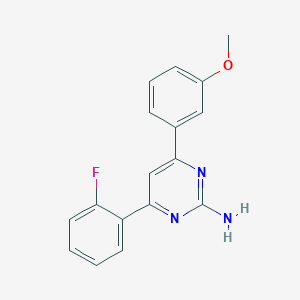

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Description

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a fluorine atom at the ortho position of the phenyl ring (position 4) and a methoxy group at the meta position of the second phenyl ring (position 6). This compound belongs to a class of molecules studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. Its structural features—electron-withdrawing (fluorine) and electron-donating (methoxy) groups—create a balance that influences solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O/c1-22-12-6-4-5-11(9-12)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJZNLANXNUVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 3-methoxybenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-fluoroaniline with 3-methoxybenzaldehyde under acidic conditions.

Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as ammonium acetate, to form the pyrimidine ring.

Final Product: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, F) improve antibacterial activity but may reduce solubility .

- Electron-donating groups (e.g., methoxy) enhance solubility and modulate metabolic stability .

- Heterocyclic substituents (e.g., pyridine, morpholine) introduce hydrogen-bonding sites, improving target engagement .

Pharmacological Profiles

- Antimicrobial Activity: The morpholinophenyl analog (compound 28) showed MIC values of 1.56 µg/mL against V. cholerae, outperforming the target compound in this class . Bromophenyl derivatives (e.g., compound 14) exhibit broad-spectrum activity but higher cytotoxicity .

- Anti-inflammatory and Analgesic Effects :

Crystallographic and Thermodynamic Data

- The triazole-containing analog 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine forms a 2D supramolecular network via N–H⋯N and C–H⋯O bonds, stabilizing its conformation . In contrast, the target compound’s structure (lacking triazole) may rely on weaker C–H⋯π interactions, as seen in fluorophenyl derivatives .

- DFT studies on the triazole analog showed a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity, while the target compound’s gap is likely narrower due to fluorine’s electronegativity .

Biological Activity

4-(2-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, characterized by a pyrimidine ring substituted with a fluorophenyl and a methoxyphenyl group, suggests promising biological activity, particularly in the treatment of cancer and inflammatory diseases.

The molecular formula of this compound is C15H14FN3O. The presence of fluorine and methoxy groups enhances its chemical reactivity and biological activity, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit key pathways involved in cell proliferation and inflammation. For instance, it may act as an inhibitor of certain kinases or other enzymes that play critical roles in these processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines, including HeLa and K562, with mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Studies have demonstrated its ability to modulate inflammatory pathways, reducing cytokine production and inflammatory cell recruitment .

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 53.02 | Induction of apoptosis |

| K562 | TBD | Cell cycle arrest |

| AGS | TBD | Inhibition of proliferation |

Note: TBD denotes values that require further research for precise quantification.

Table 2: Comparison with Similar Compounds

| Compound Name | Activity Profile |

|---|---|

| 4-(2-Fluorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | Moderate anti-cancer activity |

| 4-(2-Fluorophenyl)-6-(3-hydroxyphenyl)pyrimidin-2-amine | Low selectivity against targets |

| 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | Enhanced potency but lower solubility |

Case Studies

In several studies, the compound has been evaluated for its efficacy against various types of cancer. For example, a recent study highlighted its selective toxicity towards gastric adenocarcinoma cells while exhibiting minimal toxicity towards normal human endothelial cells (HUVEC) .

Another case study focused on the compound's anti-inflammatory properties, where it was shown to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.